1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
This compound is a urea derivative, which means it contains a functional group consisting of two amide groups connected to a carbonyl group. Urea derivatives are widely used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Unfortunately, without specific data for this compound, a detailed molecular structure analysis cannot be provided .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups in this compound could potentially increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Structural Characterization
Research on similar compounds includes the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects and inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase. These compounds are synthesized using urea derivatives and tested for their biological activities, indicating the potential for the specified compound to serve in similar roles (Sujayev et al., 2016). Additionally, the synthesis and crystal structure analysis of similar urea derivatives, as well as their antitumor activities, highlight the compound's potential application in cancer research (Hu et al., 2018).
Biological Activities
Compounds with structural similarities have been evaluated for their antiproliferative activities against various cancer cell lines, indicating a potential research application of the specified compound in anticancer studies. For instance, studies have synthesized and evaluated the antiproliferative activity of urea derivatives, showing significant effects against selected cancer cell lines, suggesting similar potential for the compound (Feng et al., 2020).
Molecular Docking and Pharmacological Potential
Molecular docking studies of structurally related compounds have revealed their potential as lead compounds for developing new anticancer drugs. This approach underscores the possibility of employing the specified compound in drug discovery processes, particularly in the development of therapeutics targeting specific molecular pathways (Jalaja et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-4-24(17-8-12-20(13-9-17)29-5-2)22(27)23-16-14-21(26)25(15-16)18-6-10-19(28-3)11-7-18/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVWOWBTGQLTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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